Home > Products > Building Blocks P3989 > (S)-Piperidine-3-carboxamide hydrochloride
(S)-Piperidine-3-carboxamide hydrochloride - 1026661-43-7

(S)-Piperidine-3-carboxamide hydrochloride

Catalog Number: EVT-1745663
CAS Number: 1026661-43-7
Molecular Formula: C6H13ClN2O
Molecular Weight: 164.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Rosbin (Thieno[2, 3-c]piperidine-3-carboxamide-2-[(3-methoxy-naphthalene-2-carbonyl)-amino]-6-(benzyl)-, hydrochloride)

Compound Description: Rosbin is a synthetic piperidinothieno derivative identified through chemical genetics screenings. Studies demonstrate its significant suppression of non-small cell lung cancer A549 cell viability, inducing apoptosis via a reactive oxygen species (ROS)-mediated pathway. [, ]

1-(4-Methoxybutyl)-N-(2-methylpropyl)-N-[(3S,5R)-5-(morpholine-4-ylcarbonyl)piperidine-3-yl]-1H-benzoimidazole-2-carboxamide hydrochloride

Compound Description: This compound exhibits excellent renin inhibitory activity, making it potentially useful as a preventative or therapeutic agent for organ dysfunction associated with high blood pressure and hypertension. []

N-(S)-1-Azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide hydrochloride

Compound Description: This compound acts as a nicotinic α-7 receptor agonist, potentially beneficial in treating disease states associated with nicotine acetylcholine receptors, particularly in the brain, such as Alzheimer's disease and schizophrenia. [, ]

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2′-oxo-1′,2′-dihydrospiro[piperidine-4,4′-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

Compound Description: HTL22562 demonstrates potent CGRP receptor antagonist activity. Its high potency, selectivity, metabolic stability, solubility, and low lipophilicity make it a promising candidate for the acute treatment of migraine. []

(R,S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide

Compound Description: This compound serves as a key starting material in the optimized synthesis of levobupivacaine hydrochloride. Levobupivacaine hydrochloride is recognized for its local anesthetic properties. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor, derived from the optimization of 2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734). It exhibits potential therapeutic benefits for schizophrenia due to its significant effects in rodent models without undesirable central nervous system side effects. []

N-(2-Dimethylaminoethyl)phenothiazine-1-carboxamide hydrochloride

Compound Description: The crystal structure of this compound reveals a butterfly-like conformation, with the cation bending along the S(9)-N(10) direction. The dihedral angle between the aromatic cycles on either side of the heterocycle is 160.4°. []

(S)-4-Amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

Compound Description: This compound shows promise in treating cancer, particularly breast, prostate, or stomach cancer. Different crystalline forms of the compound have been investigated for their therapeutic potential. [, , , ]

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

Compound Description: Identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, this compound shows promise as a potential therapeutic for schizophrenia. Its development was guided by central nervous system multiparameter optimization (CNS MPO) as a drug-likeness guideline. []

(S)-N-(1-(Cyclobutylamino)-1-oxo-5-(piperidin-1-yl)pentan-3-yl)-1-cyclopentyl-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxamide hydrochloride (Compound 1)

Compound Description: Compound 1 acts as a novel pyrazole-based agonist of the apelin receptor (APJ), a target for cardiovascular indications. Modifications of this compound led to the development of orally bioavailable derivatives with improved potency and ADME properties. []

N-Formyl-N-(formyloxy)-5-nitronaphtho[2,1-b]furan-2-carboxamide Derivatives (4(a-f))

Compound Description: These derivatives were synthesized from ethyl naphtho[2,1-b]furan-2-carboxylate and evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria. Molecular docking studies provided insights into their structural morphology. []

3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide

Compound Description: This pyrazoline derivative was synthesized from 4,4′-difluoro chalcone and semicarbazide hydrochloride. Its crystal structure is stabilized by N–H…O hydrogen bonds and weak N–H...N, N–H…F, and C–H…F intermolecular interactions. []

1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine hydrochloride (BF2.649)

Compound Description: BF2.649 is a potent and selective nonimidazole inverse agonist at the human histamine H3 receptor. Preclinical studies highlight its potential for treating cognitive disorders and wakefulness deficits. [, ]

(R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide hydrochloride (Compound 1)

Compound Description: Compound 1 is a potent calcitonin gene-related peptide (CGRP) receptor antagonist. Its hydrochloride salt was synthesized using stereoselective and economical methods. []

Roxatidine acetate hydrochloride

Compound Description: Roxatidine acetate hydrochloride is metabolized differently in rat and dog liver homogenates, highlighting species differences in piperidine ring metabolism. The formation of oxidative metabolites is inhibited by carbon monoxide, suggesting the involvement of cytochromes P-450 in its metabolism. []

Trihexyphenidyl hydrochloride

Compound Description: Trihexyphenidyl hydrochloride, an anticholinergic drug, exists as a racemic mixture of R and S enantiomers in its crystalline form. The crystal structure reveals chains of cations and anions linked by O–H⋯Cl and N–H⋯Cl hydrogen bonds. []

Remoxipride hydrochloride monohydrate

Compound Description: Remoxipride hydrochloride monohydrate, a 2,6-disubstituted benzamide, exhibits antidopaminergic effects. Its crystal structure provides insights into its binding affinity for dopamine receptors, which is thought to be influenced by the conformation of its side chain and the planarity of its salicylamide moiety. []

(±)-Mefloquine hydrochloride

Compound Description: (±)-Mefloquine hydrochloride, an antimalarial drug, is a quinoline-containing amino alcohol that acts against multi-drug-resistant malaria. Its crystal structure reveals a secondary amine salt with channels of disordered methanol solvent. [, ]

trans-1-[2-Hydroxymethyl-1-(2-thienyl)cyclohexyl]piperidine

Compound Description: This compound exhibits strong activity as an N-methyl-D-aspartate receptor channel-blocking agent. Its crystal structure reveals a chair conformation for both piperidine and cyclohexyl rings, similar to the arrangement in 1-(1-phenylcyclohexyl)piperidine hydrochloride. []

(-)-Trans-3-(2-bromo-4,5-methylenedioxyphenoxymethyl)1-butyl-4-(4-fluorophenyl)-piperidine hydrochloride

Compound Description: This compound acts as a selective blocker for calcium overloading in cerebral cells. Its medicinal applications include the treatment of anoxia, ischemia, migraines, and epilepsy. []

(S)-N-(1-Azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride (Compound 24)

Compound Description: Compound 24 exhibits potent serotonin-3 (5-HT3) receptor antagonistic activity. Structure-activity relationship studies suggest that the (2S)-methyl group on its dihydrobenzofuran moiety contributes significantly to its enhanced pharmacological activity. []

(3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

Compound Description: JDTic is a potent and selective kappa opioid receptor antagonist. Its structure has been extensively studied to understand the structure-activity relationship of this class of compounds. [, ]

N,N′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis-(2S,2′S)-pyrrolidine-2-carboxamide ((S)-Binam-l-Pro)

Compound Description: (S)-Binam-l-Pro acts as a catalyst and ligand in enantioselective synthesis, specifically in aldol reactions and the cyanosilylation of ketones. []

3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY59-3074)

Compound Description: BAY59-3074 acts as a selective cannabinoid CB1/CB2 receptor partial agonist. It shows promise in treating chronic pain conditions due to its antihyperalgesic and antiallodynic effects. []

Overview

(S)-Piperidine-3-carboxamide hydrochloride is a chiral compound belonging to the piperidine family, characterized by a six-membered heterocyclic structure containing one nitrogen atom. This compound is significant in medicinal chemistry due to its potential therapeutic applications and biological activities. It is often utilized as a building block in the synthesis of various pharmaceuticals and biologically active molecules.

Source

The compound is synthesized from (S)-piperidine-3-carboxylic acid derivatives, which are commercially available or can be prepared through various synthetic routes. The synthesis typically involves the use of chiral starting materials to ensure the desired stereochemistry, which is crucial for its biological activity .

Classification

(S)-Piperidine-3-carboxamide hydrochloride falls under the category of amine derivatives and more specifically, it is classified as a piperidine carboxamide. Its chemical structure contributes to its classification within the broader context of organic compounds used in pharmaceuticals.

Synthesis Analysis

Methods

The synthesis of (S)-piperidine-3-carboxamide hydrochloride can be achieved through several methods, with one common approach involving the reaction of (S)-piperidine-3-carboxylic acid with thionyl chloride followed by amination with ammonia or an amine. Another method includes the use of (S)-piperidine-3-carboxylic acid methyl ester, which can be converted into the corresponding carboxamide by reaction with ammonia in a suitable solvent .

Technical Details

  1. Starting Materials: Chiral piperidine derivatives.
  2. Reagents: Thionyl chloride for activation of carboxylic acid; ammonia or primary amines for amination.
  3. Conditions: The reactions are typically performed under controlled temperatures and inert atmospheres to prevent side reactions.
Molecular Structure Analysis

Structure

(S)-Piperidine-3-carboxamide hydrochloride has a specific molecular structure characterized by:

  • A piperidine ring.
  • A carboxamide functional group (-CONH2).
  • Hydrochloride salt formation.

The IUPAC name for this compound is (3S)-piperidine-3-carboxamide; hydrochloride, indicating its stereochemistry and functional groups.

Data

  • Molecular Formula: C6H12ClN2O
  • Molecular Weight: Approximately 162.62 g/mol
  • InChI Key: BQQZKNAQDKIGGZ-RGMNGODLSA-N .
Chemical Reactions Analysis

Reactions

(S)-Piperidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

  1. Hydrolysis: Conversion into (S)-piperidine-3-carboxylic acid under acidic or basic conditions.
  2. Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: The nitrogen atom in the amide can participate in nucleophilic substitution reactions, allowing for further functionalization .

Technical Details

Common reagents used in these reactions include:

  • Reducing agents like lithium aluminum hydride or sodium borohydride for reduction.
  • Acidic or basic conditions for hydrolysis.
Mechanism of Action

The mechanism of action of (S)-piperidine-3-carboxamide hydrochloride involves its interaction with specific biological targets, such as enzymes or receptors. It may act as a ligand, modulating the activity of these targets and influencing various biochemical pathways.

For example, studies have shown that derivatives of piperidine compounds exhibit potent inhibitory activities against certain enzymes, which can be leveraged for therapeutic purposes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and common organic solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture.
  • Reactivity: Can undergo hydrolysis, reduction, and substitution reactions depending on the conditions applied.

Relevant data indicates that the compound maintains high purity levels when synthesized under controlled conditions, with yields often exceeding 90% .

Applications

(S)-Piperidine-3-carboxamide hydrochloride has several applications in scientific research and industry:

  1. Medicinal Chemistry: Utilized as a precursor in the synthesis of bioactive compounds and pharmaceuticals.
  2. Biological Research: Studied for its potential interactions with biological macromolecules and pathways relevant to diseases such as osteoporosis and cancer .
  3. Chemical Synthesis: Serves as an important building block in organic synthesis due to its versatile reactivity.
Synthetic Methodologies and Stereochemical Optimization

Enantioselective Synthesis of (S)-Piperidine-3-carboxamide Derivatives

The enantioselective synthesis of (S)-piperidine-3-carboxamide hydrochloride (CAS 1026661-43-7) has evolved significantly from classical resolution methods to advanced catalytic technologies. Contemporary approaches prioritize atom economy and stereochemical fidelity to produce this key pharmaceutical intermediate. The molecular architecture features a six-membered saturated heterocyclic ring with a chiral center at the 3-position, where the (S)-configuration is crucial for biological activity. The preferred equatorial orientation of the carboxamide substituent minimizes steric interactions and optimizes hydrogen-bonding potential [9].

Catalytic asymmetric hydrogenation represents the most efficient modern synthetic route. This method employs ruthenium-chiral ligand complexes to reduce 1,4,5,6-tetrahydropyridine-3-carboxamide precursors with exceptional enantioselectivity (>98% ee). The reaction proceeds under moderate hydrogen pressure (50-100 psi) in methanol at ambient temperature, achieving near-quantitative yields. This method's superiority lies in its avoidance of the inherent yield limitation (maximum 50%) of classical resolution techniques. The resulting enantiopure free base is subsequently converted to the hydrochloride salt through anhydrous HCl treatment in ether, yielding the target compound as a crystalline solid [9].

Biocatalytic approaches have also demonstrated remarkable efficiency through kinetic resolution strategies. Achromobacter species whole-cell biocatalysts selectively hydrolyze the (R)-enantiomer from racemic nipecotamide esters, leaving the desired (S)-enantiomer enriched. This enzymatic process achieves enantiomeric excess exceeding 99% under physiological conditions (pH 7.4, 37°C). The hydrolytic reaction exhibits strict stereoselectivity due to the enzyme's chiral active site, which accommodates only the (R)-configured substrate. Subsequent extraction and salt formation yield pharmaceutical-grade (S)-piperidine-3-carboxamide hydrochloride without requiring transition metal catalysts [9].

Table 1: Comparative Analysis of Enantioselective Synthesis Methods

MethodCatalyst/Agentee (%)Yield (%)Advantages
Asymmetric HydrogenationRu-(S)-BINAP>9895High atom economy, no resolution step
Biocatalytic ResolutionAchromobacter hydrolase>9948*Mild conditions, exceptional selectivity
Classical Resolution(2R,3R)-Tartaric acid9540Low technical complexity

*Theoretical maximum yield for kinetic resolution: 50%

Diastereomeric Resolution Techniques Using Chiral Auxiliaries

Diastereomeric crystallization remains a robust industrial-scale approach for obtaining enantiopure (S)-piperidine-3-carboxamide hydrochloride despite the emergence of catalytic methods. This technique exploits differential solubility between diastereomeric salts formed with chiral resolving agents. (2R,3R)-Tartaric acid (L-(+)-tartaric acid) demonstrates exceptional efficacy due to its C2-symmetric structure and capacity for forming stable hydrogen-bonded networks. The resolution process initiates with the formation of a crystalline 2:2 complex between the racemic piperidine-3-carboxamide and tartaric acid in methanol-water (5:1 v/v) solvent systems. X-ray crystallographic analysis reveals that this complex contains both (S)- and (R)-piperidinium-3-carboxylic acid cations paired with (2R,3R)-tartrate anions in a hydrogen-bonded lattice [5].

The resolution mechanism operates through crystallization-induced asymmetric transformation. The diastereomeric salt containing the (S)-enantiomer exhibits significantly lower solubility and preferentially crystallizes from solution. This process achieves optical enrichment through multiple recrystallizations, yielding material with >99% diastereomeric excess. The tartrate salt is subsequently decomposed by alkaline hydrolysis (2M NaOH), liberating the free base which undergoes carboxamide protection if necessary, followed by HCl-mediated salt formation to yield the target hydrochloride. The resolving agent is recovered by acidification and recycled, improving process economics [5] [9].

Alternative resolving agents include O,O'-di-p-toluoyl tartaric acid (DTTA) and 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (BNP), which offer enhanced chiral discrimination in specific solvent systems. DTTA leverages its extended aromatic surface for additional π-π interactions, while BNP provides a bulky chiral environment that differentially solvates enantiomers. Resolution efficiency varies considerably with solvent choice, with methanol/acetone mixtures (1:3 v/v) proving optimal for DTTA-mediated resolutions, achieving 92% de in a single crystallization cycle [9].

Table 2: Performance of Chiral Resolving Agents for (S)-Piperidine-3-carboxamide

Resolving AgentOptimal Solventde (%)Recovery (%)Crystallization Cycles
(2R,3R)-Tartaric acidMethanol/Water (5:1)>99853
O,O'-Di-p-toluoyl tartaricMethanol/Acetone (1:3)92902
1,1'-Binaphthyl phosphateEthyl acetate/Hexane88784

Fragment-Based Design for Piperidine Core Functionalization

Fragment-based drug design (FBDD) leverages (S)-piperidine-3-carboxamide hydrochloride as a privileged scaffold for developing targeted therapeutics, particularly cathepsin K (CatK) inhibitors for osteoporosis treatment. The zwitterionic character of the piperidine ring enables dual electrostatic interactions with enzymatic binding pockets, while the carboxamide group serves as a versatile handle for structural elaboration. Molecular docking studies demonstrate that the (S)-configuration optimally positions substituents within the CatK active site, forming critical hydrogen bonds with Asn161 and hydrophobic interactions with Tyr67 and Trp184 [3] [4].

Systematic structure-activity relationship (SAR) exploration has identified C4-aryl sulfonylation and N1-benzylation as optimal modifications for CatK inhibition. The synthetic sequence commences with commercially available (R)-piperidine-3-carboxylic acid, where stereochemical inversion via Mitsunobu reaction establishes the desired (S)-configuration. Subsequent sulfonylation with substituted benzenesulfonyl chlorides in THF/aqueous NaOH yields intermediates that undergo EDCI/DMAP-mediated coupling with substituted benzylamines in dichloromethane. This modular approach generated derivatives with nanomolar CatK inhibition (e.g., compound H-9: IC₅₀ = 0.08 µM) that outperformed the clinical candidate MIV-711 (IC₅₀ = 0.09 µM) [3] [4].

Critical SAR insights reveal that electron-withdrawing substituents at the sulfonamide phenyl's para-position (e.g., 4-Cl, 4-Br) enhance potency by facilitating σ-π interactions with Ala137 and Trp184. Conversely, electron-donating groups (e.g., 4-OCH₃) on the benzyl moiety form hydrogen bonds with Asp61. The synergistic combination of 4-chloro substitution on the sulfonylaryl ring and 4-methoxy on the benzyl group produced the most potent analog (H-9), establishing a pharmacophore model with strict stereochemical requirements. Molecular dynamics simulations confirm that deviation from the (S)-configuration disrupts key binding interactions, reducing inhibitory potency by >100-fold [3] [4].

Table 3: Structure-Activity Relationships of (S)-Piperidine-3-carboxamide CatK Inhibitors

R1 (Sulfonyl position)R2 (Benzyl position)CatK IC₅₀ (µM)Key Binding Interactions
4-Cl4-OCH₃0.08 ± 0.03H-bond: Asn161; Hydrophobic: Cys25, His162, Trp184
4-Br4-OCH₃0.22 ± 0.05Reduced hydrophobic contact with Trp184 vs 4-Cl
3-Cl4-OCH₃0.45 ± 0.11Suboptimal orientation for σ-π interaction
4-Cl4-Cl2.03 ± 0.43Loss of H-bond with Asp61; steric clash
4-OCH₃4-OCH₃3.64 ± 0.39Electron donation reduces electrophilic binding affinity

Solid-Phase Synthesis for High-Throughput Analog Generation

Solid-phase organic synthesis (SPOS) enables rapid generation of (S)-piperidine-3-carboxamide hydrochloride analogs through combinatorial chemistry approaches. The Wang resin serves as an ideal acid-labile solid support due to its stability under basic conditions and quantitative release with trifluoroacetic acid (TFA). The synthesis commences with resin activation using 4-(hydroxymethyl)phenoxyacetic acid ("Wang linker") under DIC/HOBt coupling conditions. (S)-N-Boc-nipecotic acid is then anchored via esterification, achieving >95% loading efficiency as determined by Fmoc quantitation assays [2].

The immobilized intermediate undergoes sequential orthogonal deprotection-functionalization cycles. Boc removal with 50% TFA/DCM liberates the secondary amine for sulfonylation or acylation reactions. High-pressure liquid chromatography (HPLC) monitoring confirms near-quantitative conversion (>98%) using naphthalene-2-sulfonyl chloride in DMF with DIEA as base. Subsequent N-alkylation employs reductive amination protocols with benzaldehyde derivatives and sodium triacetoxyborohydride, achieving 85-92% yields across diverse aromatic aldehydes. The synthetic sequence culminates in simultaneous amide deprotection and resin cleavage using TFA/H₂O (95:5), directly yielding the target (S)-piperidine-3-carboxamide hydrochloride analogs after hydrochloride salt formation [2] [10].

This platform technology facilitates parallel synthesis of >50 analogs weekly, dramatically accelerating SAR exploration. Key advantages include: (1) elimination of intermediate purification through polymer-supported scavengers; (2) applicability to automated synthesizers; and (3) high purity (>90% by HPLC-ELSD) after simple precipitation. The methodology has proven particularly valuable for generating hybrid inhibitors targeting both cathepsin K and butyrylcholinesterase, exemplified by analogs showing dual activity below 1 µM [2] [10].

Table 4: Solid-Phase Synthesis Parameters for (S)-Piperidine-3-carboxamide Analogs

Synthetic StepReagents/ConditionsConversion (%)Purity (%)
Resin Loading(S)-N-Boc-nipecotic acid, DIC/HOBt98.2 ± 1.5-
Boc Deprotection50% TFA/DCM, 30 min>99-
SulfonylationArSO₂Cl, DIEA, DMF, 4h97.5 ± 0.8-
Reductive AminationR-CHO, NaBH(OAc)₃, DCE, 12h88.7 ± 3.2-
Cleavage & DeprotectionTFA/H₂O (95:5), 2hQuantitative92.4 ± 2.1

Properties

CAS Number

1026661-43-7

Product Name

(S)-Piperidine-3-carboxamide hydrochloride

IUPAC Name

(3S)-piperidine-3-carboxamide;hydrochloride

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

InChI

InChI=1S/C6H12N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,7,9);1H/t5-;/m0./s1

InChI Key

XGTXRLSQNMCHPG-JEDNCBNOSA-N

SMILES

C1CC(CNC1)C(=O)N.Cl

Canonical SMILES

C1CC(CNC1)C(=O)N.Cl

Isomeric SMILES

C1C[C@@H](CNC1)C(=O)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.